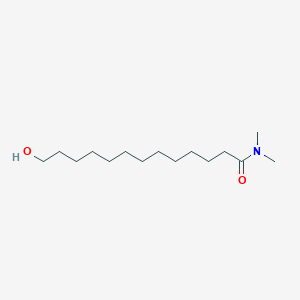
3,5-二碘水杨酸锂
描述
Lithium 3,5-diiodosalicylate is a chemical compound that consists of lithium and 3,5-diiodosalicylic acid. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound has a molecular formula of C7H3I2LiO3 and a molecular weight of 395.85 g/mol .
科学研究应用
Lithium 3,5-diiodosalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is utilized in studies involving neurotransmitters, particularly dopamine and serotonin, to understand their roles in mood regulation and psychiatric disorders.
Medicine: Research on lithium 3,5-diiodosalicylate includes its potential therapeutic effects on bipolar disorder and other mental health conditions.
作用机制
Target of Action
Lithium 3,5-diiodosalicylate primarily targets neurotransmitters in the brain, specifically dopamine and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
The compound works by influencing the levels of these neurotransmitters .
Biochemical Pathways
Lithium 3,5-diiodosalicylate is known to interfere with the activity of certain cellular receptors, leading to downstream effects on gene expression and cellular function . It has been observed to influence the regulation of certain metabolic pathways within cells, impacting cellular homeostasis .
Result of Action
The molecular and cellular effects of Lithium 3,5-diiodosalicylate’s action are primarily observed in the brain, where it affects the levels of certain neurotransmitters . This can lead to changes in mood, sleep patterns, and other physiological functions.
生化分析
Biochemical Properties
Lithium 3,5-diiodosalicylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to affect the levels of certain neurotransmitters in the brain, including dopamine and serotonin . These interactions are crucial for its potential use in treating psychiatric disorders. The compound’s ability to modulate neurotransmitter levels suggests that it may interact with enzymes involved in neurotransmitter synthesis and degradation, as well as receptors and transporters that regulate neurotransmitter activity.
Cellular Effects
The effects of lithium 3,5-diiodosalicylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, lithium 3,5-diiodosalicylate has been shown to interfere with the activity of certain cellular receptors, leading to downstream effects on gene expression and cellular function . This compound’s impact on cellular homeostasis and metabolic pathways highlights its potential therapeutic applications.
Molecular Mechanism
At the molecular level, lithium 3,5-diiodosalicylate exerts its effects through various mechanisms. It interacts with specific molecular targets, modulating cellular processes and affecting the function of key proteins or enzymes involved in signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium 3,5-diiodosalicylate change over time. This compound is known to interfere with the activity of certain cellular receptors, leading to downstream effects on gene expression and cellular function . Over time, lithium 3,5-diiodosalicylate may influence the regulation of metabolic pathways within cells, impacting cellular homeostasis. The stability and degradation of lithium 3,5-diiodosalicylate in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of lithium 3,5-diiodosalicylate vary with different dosages in animal models. Studies have shown that lithium’s clinical effectiveness is dose-dependent, with specific therapeutic and toxic thresholds . While the exact dosage effects of lithium 3,5-diiodosalicylate in animal models are not fully documented, it is likely that similar dose-dependent effects are observed. High doses may lead to toxic or adverse effects, while lower doses may be sufficient for therapeutic benefits.
Metabolic Pathways
Lithium 3,5-diiodosalicylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound’s influence on metabolic flux and metabolite levels is significant, as it can impact cellular homeostasis and function. Understanding the metabolic pathways involving lithium 3,5-diiodosalicylate is essential for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of lithium 3,5-diiodosalicylate within cells and tissues are critical for its biological activity. This compound is known to interact with transporters and binding proteins that regulate its localization and accumulation within cells . The distribution of lithium 3,5-diiodosalicylate within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
Lithium 3,5-diiodosalicylate’s subcellular localization is essential for its activity and function. This compound has been shown to affect the nuclear matrix when used in high concentrations, leading to changes in nuclear structure and function . The targeting signals and post-translational modifications that direct lithium 3,5-diiodosalicylate to specific compartments or organelles are crucial for its biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
Lithium 3,5-diiodosalicylate can be synthesized through the reaction of 3,5-diiodosalicylic acid with lithium hydroxide. The reaction typically takes place in an aqueous medium, where the 3,5-diiodosalicylic acid is dissolved in water, and lithium hydroxide is added to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of lithium 3,5-diiodosalicylate .
Industrial Production Methods
In an industrial setting, the production of lithium 3,5-diiodosalicylate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity .
化学反应分析
Types of Reactions
Lithium 3,5-diiodosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of lithium 3,5-diiodosalicylate.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
相似化合物的比较
Similar Compounds
- Lithium 3,5-diiodobenzoate
- Lithium 3,5-diiodo-2-hydroxybenzoate
- Lithium 3,5-diiodosalicylic acid
Uniqueness
Lithium 3,5-diiodosalicylate is unique due to its specific structure, which includes two iodine atoms and a hydroxyl group attached to the benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
属性
IUPAC Name |
lithium;2-hydroxy-3,5-diiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3.Li/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRJWWTLIAOTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=C(C(=C1C(=O)[O-])O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133-91-5 (Parent) | |
| Record name | Lithium 3,5-diiodosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3060956 | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-14-5 | |
| Record name | Lithium 3,5-diiodosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 3,5-diiodosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















